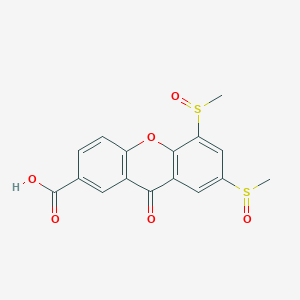![molecular formula C32H26N4O4 B14669974 N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide CAS No. 50858-66-7](/img/structure/B14669974.png)
N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene core substituted with aminophenoxy groups, making it a valuable building block in the synthesis of high-performance polymers and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide typically involves the nucleophilic substitution of aromatic diols with p-chloronitrobenzene, followed by catalytic reduction. The reaction is carried out in the presence of potassium carbonate (K~2~CO~3~) and a suitable solvent such as N-methyl-2-pyrrolidone (NMP). The resulting intermediate is then subjected to catalytic hydrazine reduction to yield the desired diamine compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale polycondensation reactions using aromatic dicarboxylic acids and diamines. The process is optimized to achieve high yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation or catalytic reduction to convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reducing agents: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), hydrazine (N~2~H~4~)
Substitution reagents: Halogenated compounds, Lewis acids
Major Products
The major products formed from these reactions include various substituted derivatives, quinones, and reduced amine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s aminophenoxy groups facilitate binding to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-aminophenoxy)benzene: A related compound with similar structural features but different substitution patterns, leading to variations in reactivity and applications.
N,N,N,N-Tetraglycidyl 1,3-bis(3-aminophenoxy)benzene: Another similar compound used in the synthesis of epoxy resins with distinct mechanical and thermal properties.
Uniqueness
N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide stands out due to its unique combination of aminophenoxy groups and benzene core, which imparts exceptional thermal stability, mechanical strength, and versatility in chemical reactions. These properties make it a valuable compound for advanced material synthesis and various scientific research applications .
Properties
CAS No. |
50858-66-7 |
|---|---|
Molecular Formula |
C32H26N4O4 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
1-N,3-N-bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C32H26N4O4/c33-23-4-12-27(13-5-23)39-29-16-8-25(9-17-29)35-31(37)21-2-1-3-22(20-21)32(38)36-26-10-18-30(19-11-26)40-28-14-6-24(34)7-15-28/h1-20H,33-34H2,(H,35,37)(H,36,38) |
InChI Key |
JOPIFWAMVSCJMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)N)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


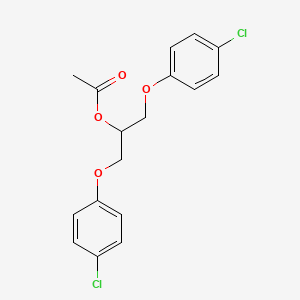
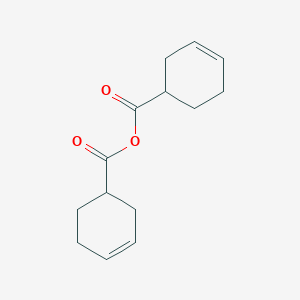
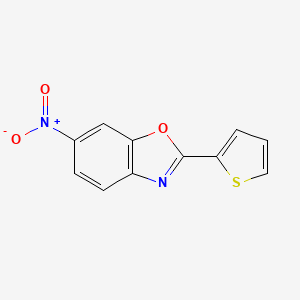

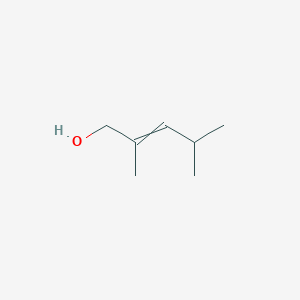

![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)

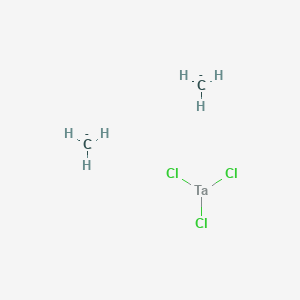
![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)


![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)
